2-(4-Aminophenyl)-2-phenylacetonitrile
CAS No.: 4760-58-1
Cat. No.: VC8400212
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4760-58-1 |
---|---|
Molecular Formula | C14H12N2 |
Molecular Weight | 208.26 g/mol |
IUPAC Name | 2-(4-aminophenyl)-2-phenylacetonitrile |
Standard InChI | InChI=1S/C14H12N2/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,16H2 |
Standard InChI Key | ICAAICSDOCMEKS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N |
Canonical SMILES | C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N |
Introduction
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 2-(4-aminophenyl)-2-phenylacetonitrile typically involves a nucleophilic substitution reaction between 4-aminobenzonitrile and benzyl chloride under basic conditions. Sodium hydroxide or potassium carbonate serves as the base, facilitating the deprotonation of the amine group and subsequent attack on the benzyl chloride electrophile. The reaction is conducted under reflux to ensure complete conversion, yielding the product after purification via recrystallization or column chromatography.
Industrial-Scale Optimization
In industrial settings, continuous flow reactors are employed to enhance reaction efficiency and scalability. Parameters such as temperature, solvent selection (commonly dimethylformamide or tetrahydrofuran), and reaction time are optimized to maximize yield. Post-synthesis purification techniques, including fractional distillation and chromatography, ensure high-purity output suitable for pharmaceutical intermediates or polymer precursors.
Chemical Reactivity and Derivative Formation
Oxidation Reactions
The primary amine group in 2-(4-aminophenyl)-2-phenylacetonitrile is susceptible to oxidation, forming nitro derivatives when treated with agents like potassium permanganate () or hydrogen peroxide (). These derivatives are critical intermediates in explosive formulations and dye manufacturing.
Reduction Pathways
The nitrile moiety can be reduced to a primary amine using lithium aluminum hydride () or catalytic hydrogenation. This transformation is pivotal in synthesizing amine-rich polymers or bioactive molecules.
Electrophilic Aromatic Substitution
The aromatic rings undergo halogenation and nitration under acidic conditions. For example, bromination with yields mono- or di-substituted halogenated derivatives, which are valuable in agrochemical synthesis.
Industrial and Material Science Applications
Polymer Chemistry
The compound serves as a cross-linking agent in epoxy resins, enhancing thermal stability and mechanical strength in composites. Its nitrile group participates in cyclotrimerization reactions, forming triazine-based networks used in high-performance adhesives.
Dye and Pigment Synthesis
Electron-rich aromatic systems enable its use as a precursor for azo dyes. Coupling with diazonium salts produces intensely colored compounds employed in textiles and coatings.
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, 2-(4-aminophenyl)-2-phenylacetonitrile is compared to related compounds:
Compound | Structural Features | Key Differences in Reactivity |
---|---|---|
4-Aminobenzonitrile | Single aminophenyl group | Lacks phenylacetonitrile moiety |
Benzylamine | Phenylacetonitrile backbone | Absence of aromatic amine functionality |
2-Phenylethylamine | Ethylamine substituent | No nitrile or aminophenyl groups |
The coexistence of amine and nitrile groups in 2-(4-aminophenyl)-2-phenylacetonitrile enables dual reactivity unavailable in simpler analogs, underscoring its versatility.
Physicochemical Properties
Property | Value/Description |
---|---|
IUPAC Name | 2-(4-aminophenyl)-2-phenylacetonitrile |
Molecular Formula | |
Molecular Weight | 208.26 g/mol |
SMILES | C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N |
Solubility | Insoluble in water; soluble in DMF, THF |
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